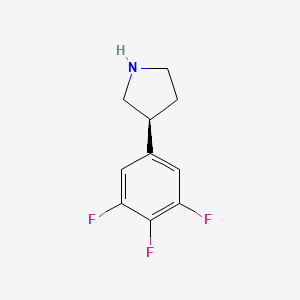
(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a trifluorophenyl reagent. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to enhance yield and purity. The process is designed to be cost-effective and scalable, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced pyrrolidine derivative.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Scientific Research Applications
(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(3,4-Difluorophenyl)pyrrolidine
- (S)-3-(3,5-Difluorophenyl)pyrrolidine
- (S)-3-(4-Fluorophenyl)pyrrolidine
Uniqueness
(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties compared to similar compounds with fewer fluorine substitutions. This unique substitution pattern can lead to distinct reactivity and binding characteristics, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(3S)-3-(3,4,5-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)6-1-2-14-5-6/h3-4,6,14H,1-2,5H2/t6-/m1/s1 |
InChI Key |
HHSDWOQIXNBUGL-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC(=C(C(=C2)F)F)F |
Canonical SMILES |
C1CNCC1C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


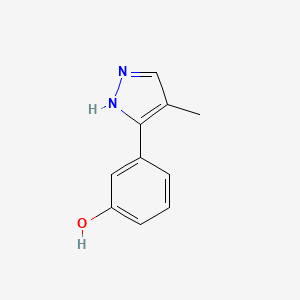
![9-Cyclopropyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13325416.png)
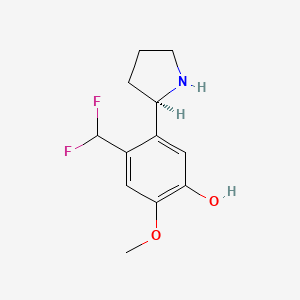


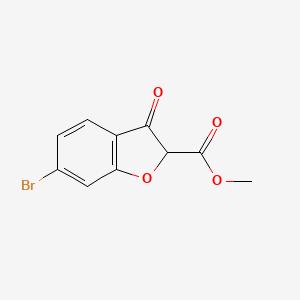
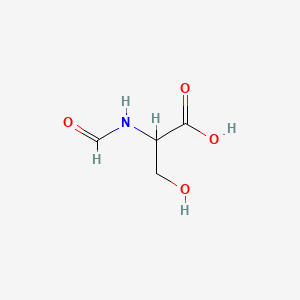
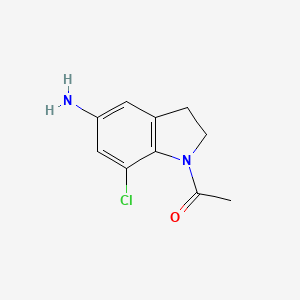

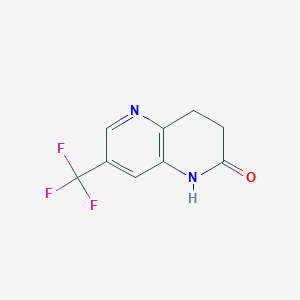
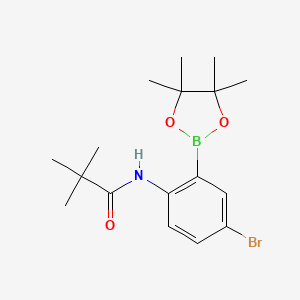
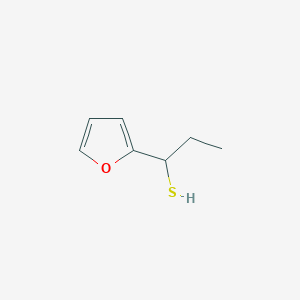
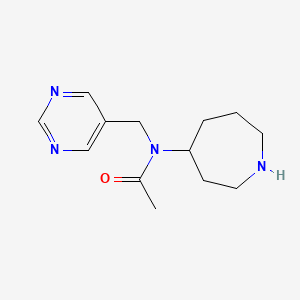
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)
